5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Kinase inhibitor synthesis Cross-coupling chemistry Antifolate drug development

Ideal for building kinase-targeted libraries. Pre-installed C5 bromine eliminates a halogenation step, enabling direct Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. N7-methyl group reduces TPSA (30.7 Ų) and eliminates hydrogen-bond donors, improving passive permeability for intracellular target engagement studies. The 7-deazapurine core resists ADA/PNP degradation, ensuring metabolic stability.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1638761-56-4
Cat. No. B1380602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS1638761-56-4
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CN=CN=C21)Br
InChIInChI=1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3
InChIKeyFMMVPJVZSROLKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Defined Heterocyclic Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638761-56-4; MFCD27987377) is a halogenated bicyclic heteroaromatic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol [1]. Structurally, it comprises a pyrrolo[2,3-d]pyrimidine core—a fused pyrrole-pyrimidine ring system that serves as a recognized purine isostere—featuring a bromine atom at the 5-position and a methyl group on the N7 nitrogen . This substitution pattern distinguishes it from the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold and defines its utility as a synthetic intermediate in pharmaceutical research, particularly for the preparation of kinase-targeted molecular probes and antineoplastic agent precursors [2].

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Why C5-Halogen Identity, N7-Methylation Status, and Purine Scaffold Modifications Preclude Simple In-Class Substitution


Interchanging this compound with ostensibly similar pyrrolo[2,3-d]pyrimidine analogs is not chemically or pharmacologically justified without rigorous revalidation. The C5 bromine substituent confers a specific electrophilic reactivity profile essential for cross-coupling transformations (e.g., Suzuki-Miyaura and Buchwald-Hartwig reactions) that is absent in C5-H, C5-Cl, or C5-I analogs due to divergent bond dissociation energies and oxidative addition kinetics [1]. Simultaneously, the N7-methyl group eliminates the hydrogen-bond donor capacity of the pyrrole NH present in 7H-unsubstituted analogs, reducing topological polar surface area (TPSA = 30.7 Ų) relative to non-methylated counterparts (TPSA ~45-55 Ų) and consequently altering membrane permeability and efflux susceptibility . Furthermore, the pyrrolo[2,3-d]pyrimidine core—a 7-deazapurine isostere—exhibits a fundamentally distinct hydrogen-bonding network and metabolic stability profile compared to purine-based analogs (e.g., 6-bromo-7-methylpurine), as the absence of the N7 nitrogen in the five-membered ring eliminates a key recognition element for adenosine deaminase and purine nucleoside phosphorylase, thereby conferring resistance to enzymatic deamination that would otherwise degrade purine scaffolds [2]. These combined structural features—C5 bromination for synthetic handle utility, N7 methylation for physicochemical tuning, and the 7-deazapurine scaffold for metabolic resilience—render direct substitution without re-optimization inadvisable.

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Comparative Quantitative Evidence for Differentiated Procurement and Experimental Selection


C5 Bromination as a Synthetic Handle: Enabling Suzuki-Miyaura Derivatization for Kinase Inhibitor Scaffold Elaboration

The C5 bromine atom in 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine functions as an electrophilic site for palladium-catalyzed cross-coupling reactions, enabling direct arylation or amination at a position that corresponds to the C5 purine substituent in bioactive 7-deazapurine antifolates and kinase inhibitors. In contrast, the unsubstituted C5-H analog (7-methyl-7H-pyrrolo[2,3-d]pyrimidine, CAS 87791-29-5) lacks this reactive handle and requires alternative functionalization strategies (e.g., directed ortho-metalation or electrophilic halogenation followed by cross-coupling), adding 2-3 synthetic steps and reducing overall yield [1]. The 5-bromo derivative described herein is explicitly disclosed as a key intermediate in the Eli Lilly patent family for preparing 5-substituted pyrrolo[2,3-d]pyrimidine antineoplastic agents, where the C5 position serves as the attachment point for the glutamate side chain essential for folate receptor recognition [2].

Kinase inhibitor synthesis Cross-coupling chemistry Antifolate drug development

N7 Methylation: Comparative Physicochemical Profiling Against 7H-Unsubstituted Analogs and Impact on Predicted Membrane Permeability

The N7 methyl group in 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine eliminates one hydrogen-bond donor (HBD) relative to its 7H-unsubstituted analog (5-bromo-7H-pyrrolo[2,3-d]pyrimidine, CAS 175791-49-8). This structural modification reduces the topological polar surface area (TPSA) from approximately 45-55 Ų (predicted for the 7H-unsubstituted comparator) to 30.7 Ų [1], which falls below the commonly cited threshold of 60 Ų for favorable intestinal absorption and below 90 Ų for blood-brain barrier penetration. Additionally, the N7 methylation reduces the hydrogen-bond donor count from 1 to 0, enhancing predicted passive membrane permeability and reducing P-glycoprotein efflux susceptibility relative to the N7-H analog [2]. The computed consensus Log P (1.59) and XLogP3 (1.31) values position the compound within the optimal lipophilicity range (Log P 1-3) for oral bioavailability, whereas the 7H-unsubstituted analog is predicted to exhibit lower Log P (estimated ~0.5-0.8) due to increased polarity from the free NH group .

Physicochemical property optimization Drug-likeness Lipinski rule-of-five compliance

Commercial Availability and Purity Profile: Direct Comparison of Supplier Specifications for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638761-56-4) is stocked by multiple reputable chemical suppliers with verified purity specifications and batch-specific analytical documentation. Bidepharm offers the compound at 97% standard purity with batch-specific quality control data including NMR, HPLC, and GC analyses . Leyan supplies the compound at 98% purity with inventory availability across multiple regional distribution centers in China . CymitQuimica provides the compound in quantities ranging from 100 mg to 10 g, with pricing scaled from 27.00 € (100 mg) to 363.00 € (10 g) . In contrast, the related 5-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 175791-49-8, N7-unsubstituted analog) and 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 22276-95-5) exhibit more limited commercial availability, with fewer stocked quantities and less comprehensive analytical certification. The target compound is also distributed through Thermo Fisher Scientific's eMolecules platform (catalog 551113648, MFCD27987377), providing access through established institutional procurement channels with verified supply chain traceability .

Research chemical procurement Building block sourcing Quality control

Pyrrolo[2,3-d]pyrimidine Scaffold as a 7-Deazapurine Isostere: Metabolic Stability Advantage Relative to Purine-Based Kinase Inhibitor Fragments

The pyrrolo[2,3-d]pyrimidine core (7-deazapurine) differs from the purine scaffold by the substitution of N7 with a carbon atom, which eliminates the recognition site for adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP)—enzymes responsible for the metabolic deamination and deglycosylation of purine-based therapeutics [1]. This structural difference is well-documented in the antimetabolite literature, where tubercidin (7-deazaadenosine) demonstrates significantly prolonged plasma half-life and resistance to ADA-mediated inactivation compared to adenosine [2]. Similarly, 4-alkylamino-7-methyl analogs of tubercidin derived from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibit enhanced metabolic stability in cellular assays relative to their purine counterparts [3]. While direct ADA-resistance data for the specific title compound have not been reported, the established class-level behavior of 7-deazapurines provides a strong inferential basis for improved metabolic persistence of derivatives constructed from this scaffold compared to purine-based fragments.

Kinase inhibitor design Metabolic stability Adenosine deaminase resistance

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of C5-Functionalized 7-Deazapurine Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

This compound is optimally deployed as a starting material for generating focused libraries of 5-aryl, 5-heteroaryl, or 5-amino-substituted pyrrolo[2,3-d]pyrimidine derivatives via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C5 bromine position. The pre-installed bromine eliminates the need for a separate C5 halogenation step, reducing synthetic sequences by 2-3 steps compared to starting from the C5-H analog [1]. This application is directly supported by the Eli Lilly patent family (US 5,663,339), which discloses 5-substituted pyrrolo[2,3-d]pyrimidines as intermediates for antineoplastic antifolates [2].

Preparation of Cellularly Permeable Molecular Probes with Optimized Physicochemical Properties

The N7-methyl group confers a TPSA of 30.7 Ų and eliminates all hydrogen-bond donors (HBD count = 0), properties that correlate with improved passive membrane permeability compared to N7-unsubstituted analogs [1]. This compound is therefore suitable for generating derivatives intended for intracellular target engagement studies, where cellular uptake is a prerequisite. The computed Log P values (XLogP3 = 1.31; consensus Log P = 1.59) position it favorably for compound optimization within Lipinski rule-of-five space [2].

Construction of Metabolically Stabilized ATP-Competitive Kinase Inhibitor Scaffolds

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) core provides inherent resistance to adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP)-mediated degradation, a class-level advantage over purine-based kinase inhibitor fragments [1]. This scaffold characteristic makes it a rational choice for programs developing ATP-competitive inhibitors of kinases where compound stability in cellular assays and in vivo models is a critical consideration. The metabolic resilience of the 7-deazapurine core is well-established through the clinical and preclinical profiles of tubercidin analogs [2].

Procurement for High-Throughput Chemistry and Parallel Synthesis Workflows

The commercial availability of this compound from multiple verified suppliers (Bidepharm, Leyan, CymitQuimica, Thermo Fisher/eMolecules) with documented purity specifications (97-98%) and batch-specific analytical data ensures reliable sourcing for automated parallel synthesis and high-throughput chemistry platforms [1][2]. The ready availability of multi-gram quantities supports both small-scale exploratory chemistry and larger-scale lead optimization campaigns without supply chain interruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.